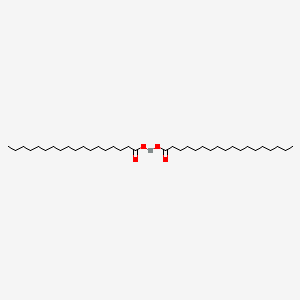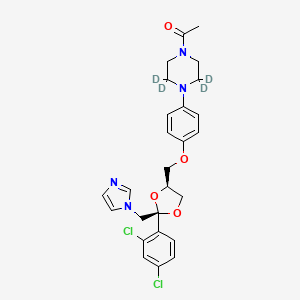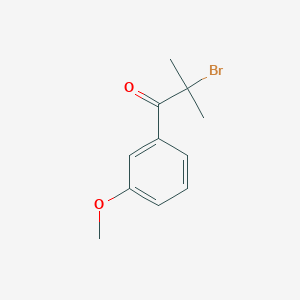
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated ketone that features a methoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one typically involves the bromination of 1-(3-methoxyphenyl)-2-methylpropan-1-one. This can be achieved by reacting the starting material with bromine in the presence of a suitable solvent such as chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromine and other reagents safely and efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 1-(3-methoxyphenyl)-2-methylpropan-1-ol.
Oxidation: Formation of 3-methoxybenzoic acid.
Aplicaciones Científicas De Investigación
2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Potential use in the development of new drugs due to its ability to undergo diverse chemical transformations.
Material Science: Used in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one in chemical reactions involves the electrophilic nature of the bromine atom, which makes it susceptible to nucleophilic attack. The carbonyl group also plays a crucial role in its reactivity, allowing for various transformations such as reductions and oxidations. The methoxy group can influence the electronic properties of the molecule, affecting its reactivity and stability .
Comparación Con Compuestos Similares
2-Bromo-1-(3-methoxyphenyl)ethanone: Similar structure but lacks the methyl group on the propanone chain.
2-Bromo-1-(4-methoxyphenyl)-2-methylpropan-1-one: Similar structure but with the methoxy group in a different position on the phenyl ring.
Uniqueness: 2-Bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one is unique due to the specific positioning of the bromine and methoxy groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of more complex molecules and in various research applications .
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
2-bromo-1-(3-methoxyphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,12)10(13)8-5-4-6-9(7-8)14-3/h4-7H,1-3H3 |
Clave InChI |
BJGJKLMADAQJDJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)C1=CC(=CC=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


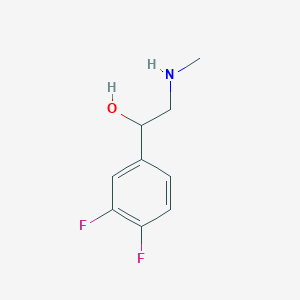

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide](/img/structure/B12041692.png)
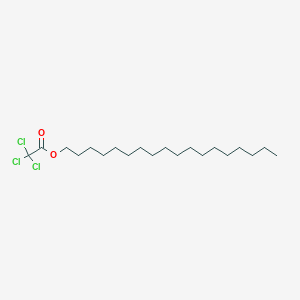


![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one](/img/structure/B12041726.png)
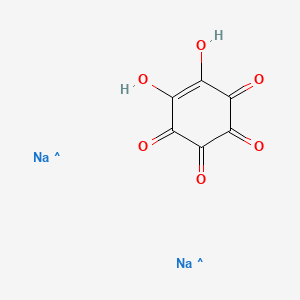
![N-(2-cyanophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12041731.png)
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)
